![molecular formula C13H11ClFN5S B2610027 7-((2-chloro-6-fluorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1060205-76-6](/img/structure/B2610027.png)
7-((2-chloro-6-fluorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Chemical Reactions Analysis
In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .科学的研究の応用
Chemical Synthesis and Structural Analysis
- This compound is related to the synthesis of 1,2,3-triazolo[4,5-d]pyrimidines. In a study, 7-chloro-3-(2-chlorobenzyl)- and 7-chloro-3-(2-fluorobenzyl)-1,2,3-triazolo[4,5-d]pyrimidines were synthesized and underwent intramolecular cyclization to form new tricyclic derivatives. This highlights the compound's role in facilitating chemical reactions leading to novel triazolopyrimidines (Biagi et al., 2002).
Biological Activity and Receptor Affinity
- In another study, derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, including those with fluorobenzyl groups, were investigated for their affinity towards A1 and A2A adenosine receptors. The research found that some compounds possessed high affinity and selectivity for the A1 receptor subtype, demonstrating the potential biological activity of these compounds (Betti et al., 1999).
Anticonvulsant Activity
- Research on analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, including triazolo[4,5-d]pyrimidines, assessed their anticonvulsant activity. Although these analogues were found to be less active against seizures compared to the original compound, the study contributes to understanding the role of structural modifications in anticonvulsant activity (Kelley et al., 1995).
Molecular Self-assembly and Organic Light-emitting Properties
- A derivative of 1,2,4-triazolo[1,5-a]pyrimidine, which is structurally related to the compound , was synthesized and demonstrated the ability to self-assemble into supramolecular microfibers with blue organic light-emitting properties. This underscores the compound's potential application in material science and optoelectronics (Liu et al., 2008).
Antimicrobial and Antitumor Activities
- Studies on thiazolo and furopyrimidine derivatives, related to the triazolopyrimidine structure, have shown antimicrobial and antitumor activities. These findings suggest the potential of such compounds, including triazolopyrimidines, in therapeutic applications (Hossain & Bhuiyan, 2009).
作用機序
Target of Action
Triazoles and pyrimidines can interact with a variety of enzymes and receptors in the biological system . .
Mode of Action
The mode of action of triazoles and pyrimidines can vary depending on their specific structure and the targets they interact with
Biochemical Pathways
Triazoles and pyrimidines can affect various biochemical pathways due to their ability to interact with different enzymes and receptors
将来の方向性
特性
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-ethyltriazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN5S/c1-2-20-12-11(18-19-20)13(17-7-16-12)21-6-8-9(14)4-3-5-10(8)15/h3-5,7H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQORWQCMDMBKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC3=C(C=CC=C3Cl)F)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Imidazol-1-yl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2609947.png)
![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-N-(3-methylphenyl)amine](/img/structure/B2609948.png)
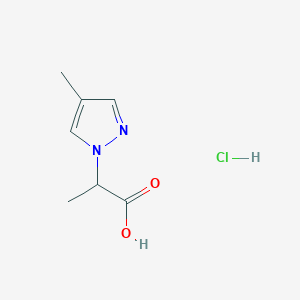
![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2609953.png)
![N-[(4-fluorophenyl)methyl]-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2609954.png)
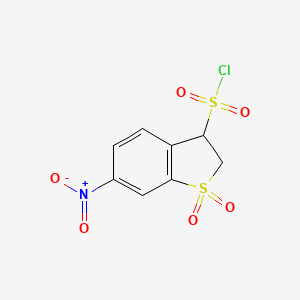
![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2609956.png)
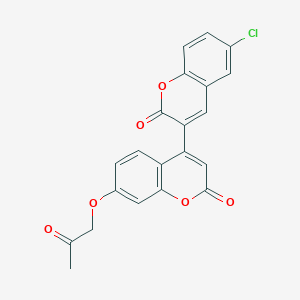
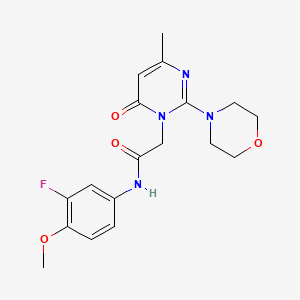
![N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2609963.png)
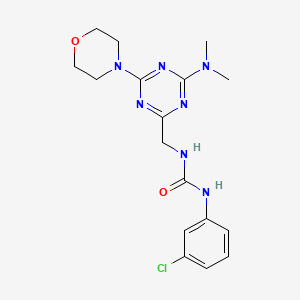
![[4-Chloro-2-(difluoromethyl)phenyl] acetate](/img/structure/B2609965.png)
![4-[[1-(3-Fluorophenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2609966.png)

